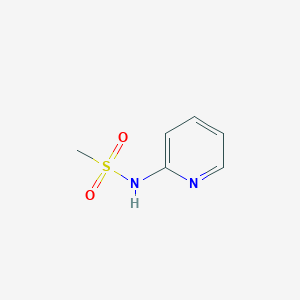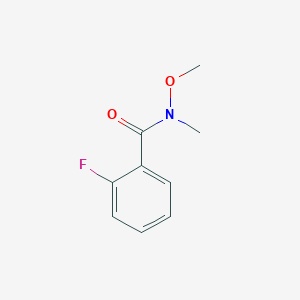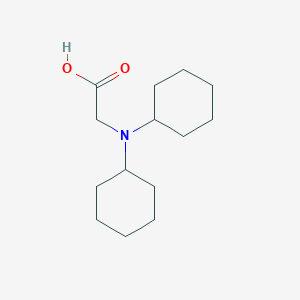![molecular formula C7H3Cl2N3 B173706 4,6-二氯吡啶并[3,2-d]嘧啶 CAS No. 175358-02-8](/img/structure/B173706.png)
4,6-二氯吡啶并[3,2-d]嘧啶
概述
描述
4,6-Dichloropyrido[3,2-d]pyrimidine is a chemical compound with the molecular formula C7H3Cl2N3 . It has a molecular weight of 200.03 and is typically found in solid form .
Synthesis Analysis
The synthesis of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives involves various methods . For instance, one study described the synthesis of these derivatives as Mnk and HDAC inhibitors . The study revealed that the pyrido[3,2-d]pyrimidine framework and hydroxamic acid motif were essential for maintaining the activity of HDAC and Mnk .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloropyrido[3,2-d]pyrimidine consists of a pyridopyrimidine core with two chlorine atoms attached at the 4 and 6 positions .
Chemical Reactions Analysis
Pyrimidines, including 4,6-Dichloropyrido[3,2-d]pyrimidine, demonstrate reactivity through electrophilic substitution reactions . These reactions include nucleophilic aromatic substitution and Suzuki coupling reactions .
Physical And Chemical Properties Analysis
4,6-Dichloropyrido[3,2-d]pyrimidine is a solid at room temperature . It has a molecular weight of 200.03 and a molecular formula of C7H3Cl2N3 .
科学研究应用
HDAC and Mnk Inhibitor
4,6-Dichloropyrido[3,2-d]pyrimidine derivatives have been designed and synthesized as HDAC and Mnk dual inhibitors . HDACs and Mnks play important roles in translating multiple oncogenic signaling pathways during oncogenesis . Simultaneously inhibiting HDAC and Mnk can increase the inhibition of tumor cell proliferation and provide a new way of inhibiting tumor growth .
Antiproliferative Activity
The compound A12, a derivative of 4,6-Dichloropyrido[3,2-d]pyrimidine, displayed good HDAC and Mnk inhibitory activity . In vitro antiproliferative assay showed that compound A12 exhibited the best antiproliferative activity against human prostate cancer PC-3 cells .
Building Block in Organic Chemistry
4,6-Dichloropyrido[3,2-d]pyrimidine could serve as a building block or intermediate in the synthesis of more complex molecules with desired functionalities. Research in organic chemistry often involves the utilization of various intermediates to achieve the target molecule.
CXCR2 Antagonism
A pyrido[3,4-d]pyrimidine analogue, which is structurally similar to 4,6-Dichloropyrido[3,2-d]pyrimidine, has been identified as a promising CXCR2 antagonist . CXCR2 antagonism is a promising therapeutic strategy for the treatment of certain disorders .
Therapeutic Potential
Pyridopyrimidine derivatives, including 4,6-Dichloropyrido[3,2-d]pyrimidine, have shown therapeutic interest and have been approved for use as therapeutics . They are used on several therapeutic targets .
Synthesis of More Complex Molecules
The reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .
作用机制
Target of Action
It is known that pyridopyrimidine derivatives have shown therapeutic interest and have been used on several therapeutic targets . For instance, some pyridopyrimidine derivatives have been studied for their potential as inhibitors of Mnk and HDAC .
Mode of Action
It is suggested that the degree of lipophilicity of pyridopyrimidine derivatives, ie, their affinity for a lipid environment, allows them to diffuse easily into cells . This property could facilitate their interaction with their targets.
Biochemical Pathways
It is known that pyridopyrimidine derivatives have been studied for their potential effects on various biochemical pathways .
Pharmacokinetics
The lipophilicity of pyridopyrimidine derivatives, which allows them to diffuse easily into cells, could impact their bioavailability .
Result of Action
It is suggested that inhibiting mnks, which some pyridopyrimidine derivatives can do, is expected to become a low-toxic and efficient anti-tumor solution .
Action Environment
It is recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
安全和危害
4,6-Dichloropyrido[3,2-d]pyrimidine is classified as having acute oral toxicity and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
未来方向
Pyridopyrimidines, including 4,6-Dichloropyrido[3,2-d]pyrimidine, have shown therapeutic interest and have been studied for the development of new therapies . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
属性
IUPAC Name |
4,6-dichloropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(12-5)7(9)11-3-10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJEINFWXOLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442072 | |
| Record name | 4,6-Dichloropyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175358-02-8 | |
| Record name | 4,6-Dichloropyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B173625.png)
![[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate](/img/structure/B173629.png)

![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)





![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B173645.png)
![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)
![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)
